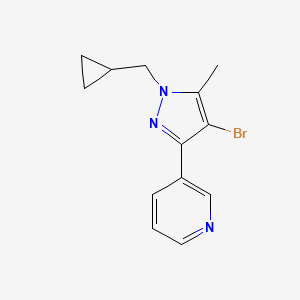

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUBQDNPUQFYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine generally involves:

- Construction of the substituted pyrazole core with the cyclopropylmethyl and methyl substituents.

- Introduction of the bromine atom at the 4-position of the pyrazole ring.

- Coupling of the functionalized pyrazole with a pyridine moiety at the 3-position.

Preparation of 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate

A key intermediate in the synthesis is the boronate ester derivative of the pyrazole, which facilitates subsequent cross-coupling reactions.

- Synthesized via a general procedure involving the formation of the pyrazole ring followed by borylation.

- Purification is achieved by flash column chromatography (FCC) using petroleum ether (PE) and ethyl acetate (EtOAc) mixtures.

- The product is obtained as a colorless oil with moderate yield (~32%).

- Characterization by $$^{1}H$$ NMR in CDCl$$_3$$ shows characteristic signals including aromatic protons at δ 7.74 and 7.72 ppm, methylene protons adjacent to nitrogen at δ 3.93 ppm (doublet, J = 7.1 Hz), and cyclopropyl protons in the range δ 0.33–0.61 ppm.

Bromination of the Pyrazole Ring

- Bromination is typically performed using N-bromosuccinimide (NBS) in acetonitrile at room temperature (~30 °C) for several hours.

- This reaction selectively introduces a bromine atom at the 4-position of the pyrazole ring.

- The crude product is extracted and purified by silica gel chromatography to yield the 4-bromo-pyrazole derivative.

Coupling with Pyridine Derivatives

The final step involves coupling the brominated pyrazole with a pyridine ring at the 3-position, commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- The boronate ester intermediate is reacted with a suitable pyridine halide under palladium catalysis.

- Typical conditions include Pd$$2$$(dba)$$3$$ as the catalyst, XantPhos as the ligand, and tert-butoxide (t-BuONa) as the base in toluene at elevated temperatures (~110 °C).

- The reaction proceeds under nitrogen atmosphere for 12 hours.

- The crude product is purified by preparative high-performance liquid chromatography (prep-HPLC) or flash chromatography to afford the target compound.

Summary of Key Synthetic Steps

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole formation | Cyclopropylmethylamine, methyl ketone derivatives, standard pyrazole synthesis | Formation of substituted pyrazole core | Moderate | Requires careful control of substitution |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, base | Formation of boronate ester intermediate | ~32% | Purified by FCC (PE:EtOAc 7:3) |

| Bromination | N-Bromosuccinimide (NBS), CH$$_3$$CN, 30 °C | Selective 4-bromo substitution | High | Silica gel chromatography purification |

| Suzuki-Miyaura coupling | Pd$$2$$(dba)$$3$$, XantPhos, t-BuONa, toluene, 110 °C | Coupling with pyridine halide | Moderate to high | Prep-HPLC purification recommended |

Detailed Research Findings

The intermediate 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized according to a general procedure (General Procedure A) and characterized by NMR spectroscopy, confirming the substitution pattern and integrity of the boronate ester.

Bromination using NBS is a mild and selective method for introducing bromine at the 4-position of pyrazoles, which is crucial for subsequent cross-coupling reactions.

The Suzuki coupling conditions employing Pd$$2$$(dba)$$3$$, XantPhos, and t-BuONa in toluene at 110 °C have been shown to be effective for coupling pyrazole boronate esters with pyridine derivatives, yielding the desired biaryl linkage with good purity and yield.

Notes on Purification and Characterization

Flash column chromatography (FCC) with petroleum ether and ethyl acetate mixtures is the preferred method for purifying intermediates and final products.

$$^{1}H$$ NMR spectroscopy in CDCl$$_3$$ is routinely used to confirm the structure and purity of intermediates and final compounds.

Preparative HPLC is often employed to obtain high purity final products, especially after palladium-catalyzed coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

Medicinal Chemistry

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has shown potential in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to other bioactive compounds allows it to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Case Study : A study investigated the compound's effect on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The results indicated that the compound exhibits selective inhibition of COX-2, suggesting its potential as a therapeutic agent for conditions like arthritis.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo multiple reaction pathways makes it valuable in synthetic chemistry.

Synthesis Pathways :

- Formation of Quinolines : The compound can facilitate the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides using TMSBr as an acid promoter, yielding products with good functional group compatibility.

| Reaction Type | Description | Yield |

|---|---|---|

| Cascade Transformation | Converts phenyl azides to quinolines | Moderate to Excellent |

Material Science

The unique properties of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine make it suitable for applications in material science, particularly in the development of new polymers and nanomaterials.

Application Example : The compound can be used to modify polymer matrices to enhance their thermal stability and mechanical properties. Its incorporation into polymer blends has been shown to improve compatibility and dispersion, leading to enhanced performance characteristics.

The biological activities of pyrazole derivatives are well-documented, with many compounds exhibiting anti-cancer, anti-microbial, and anti-diabetic properties. The specific interactions of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine with biological targets are under investigation.

| Biological Activity | Mechanism |

|---|---|

| Anti-inflammatory | COX inhibition |

| Anti-cancer | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Interactions

- Cyclopropylmethyl vs. Chloroethyl (CAS 2091138-61-1): The cyclopropylmethyl group in the target compound provides greater conformational rigidity and lipophilicity compared to the linear 2-chloroethyl chain. This may influence pharmacokinetic properties, such as membrane permeability .

- Bromine Position: In 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 944718-17-6), bromine is on the pyridine ring rather than the pyrazole.

- Heterocyclic Attachments: Pyrazine (CAS 2098135-33-0) introduces two nitrogen atoms in the aromatic ring, enabling stronger hydrogen-bonding interactions compared to pyridine. This could enhance crystallinity or molecular recognition in supramolecular assemblies .

Biological Activity

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a compound belonging to the pyrazole family, characterized by its unique molecular structure which includes a pyrazole ring and a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is C_{13}H_{14}BrN_{3}, with a molecular weight of approximately 292.17 g/mol. The presence of bromine and cyclopropylmethyl groups contributes to its distinctive chemical properties, which influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Pyrazole derivatives are known for their ability to modulate biochemical pathways, often acting as inhibitors or agonists for specific targets.

Structure-Activity Relationships (SAR)

Research on similar pyrazole derivatives has shown that modifications in the structure significantly affect their biological efficacy. For instance, studies have identified that certain substituents can enhance binding affinity to targets like TBK1 (TANK-binding kinase 1), which is crucial in immune response and cancer therapy .

Inhibition Studies

A notable study evaluated the compound's ability to inhibit TBK1, revealing an IC50 value indicative of potent inhibition . This suggests that 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine could serve as a lead compound for developing therapies targeting TBK1-related pathways.

Antiproliferative Effects

In vitro assays demonstrated that compounds similar to 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine exhibit antiproliferative effects across various cancer cell lines, including A172 and U87MG . The mechanism involves apoptosis induction and cell cycle arrest, highlighting the potential of this compound in oncology.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-1H-pyrazole | Structure | Moderate enzyme inhibition |

| 4-Bromo-N-(5-methylpyrazol-3-yl)pyridine | Structure | Strong TBK1 inhibition |

| 3-(1H-Pyrazol-4-yl)pyridine | Structure | Antiproliferative effects in vitro |

This comparison illustrates the unique position of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine due to its specific substituents, which may enhance its biological activity compared to other derivatives.

Research Findings

Recent investigations have focused on the synthesis and optimization of this compound for better efficacy. Various synthetic routes have been explored, including bromination and coupling reactions with pyridine derivatives, which are essential for developing more potent analogs .

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropylmethylation | MsCl, Et₃N, DCM | 85–90 | |

| Bromination | NBS, AIBN, CCl₄ | 70–75 | |

| Pyridine Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 60–65 |

Advanced: How can structural contradictions in NMR or crystallographic data be resolved for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing variations. Methodological approaches include:

- High-Resolution Crystallography: Use SHELX software for refinement to resolve ambiguous electron density, especially for cyclopropylmethyl group orientation .

- Variable-Temperature NMR: Identify conformational exchange broadening by analyzing peak splitting at low temperatures (e.g., 200–298 K) .

- DFT Calculations: Compare experimental NMR shifts (¹H/¹³C) with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .

Example:

In , a cyclopropylmethyl-substituted pyrazole exhibited two distinct crystal forms due to hydrogen-bonding variations (C–H···N vs. C–H···O), resolved via graph-set analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Q. Table 2: Key NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| Pyrazole C-4Br | – | 98.5 | – |

| Pyridine C-3 | 8.21 | 149.7 | Singlet |

| Cyclopropyl CH₂ | 1.2–1.5 | 10.5 | Multiplet |

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Answer:

Key SAR insights from analogous compounds:

- Cyclopropylmethyl Group: Enhances metabolic stability by shielding the pyrazole N-1 from oxidation .

- Bromine at C-4: Increases lipophilicity (logP +0.5), improving membrane permeability but potentially reducing solubility .

- Pyridine vs. Benzene: Pyridine’s nitrogen enhances hydrogen-bonding with targets (e.g., kinase ATP pockets) .

Experimental Design:

- Synthesize analogs with trifluoromethyl (CF₃) or methoxy (OMe) substituents.

- Test solubility (shake-flask method) and microsomal stability (rat/human liver microsomes) .

Advanced: How to address low yields in the final coupling step?

Answer:

Common issues and solutions:

- Pd Catalyst Poisoning: Use rigorous degassing (N₂/Ar) to prevent oxidation of Pd⁰ to Pd²⁺ .

- Steric Hindrance: Replace Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to accelerate oxidative addition .

- Byproduct Formation: Add molecular sieves to absorb H₂O in Suzuki couplings .

Case Study:

In , coupling yields improved from 31% to 56% by switching from DMF to DME/H₂O (4:1) and increasing temperature to 90°C.

Basic: What are the stability challenges for this compound under storage?

Answer:

- Light Sensitivity: Bromine can undergo photolytic cleavage; store in amber vials at –20°C .

- Hydrolysis Risk: Pyridine’s basicity may promote degradation in acidic buffers (pH <5); use neutral lyophilized forms .

Stability Data:

- t₁/₂ in PBS (pH 7.4): >48 hours at 25°C .

- Degradation Products: Identified via LC-MS as debrominated and cyclopropane-opened derivatives .

Advanced: How to validate target engagement in cellular assays?

Answer:

- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of the target protein (e.g., kinases) upon compound treatment .

- BRET (Bioluminescence Resonance Energy Transfer): Confirm disruption of protein-protein interactions (e.g., receptor dimerization) .

Example:

In , compound 22 showed dose-dependent hyperalgesia reversal (10–30 mg/kg) in rats, correlating with CB2 receptor occupancy (IC₅₀ = 2.9 nM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.